2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride
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Overview
Description
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with an appropriate phenol derivative under phase-transfer catalytic conditions. The reaction is carried out in a mixed solvent system of dimethyl sulfoxide and toluene, with a crown-ether catalyst to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield corresponding ketones or aldehydes .
Scientific Research Applications
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl group but differs in its functional groups and overall structure.
4-(Trifluoromethoxy)phenoxyacetic acid: Similar in having the trifluoromethoxy group, but with different functional groups and applications.
2-(4-(Trifluoromethoxy)phenyl)ethanamine: Shares the ethanamine moiety and trifluoromethoxy group, but lacks the chloro substituent.
Uniqueness
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is unique due to the combination of its trifluoromethoxy, chloro, and ethanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C9H10Cl2F3NO2 |
---|---|
Molecular Weight |
292.08 g/mol |
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3NO2.ClH/c10-7-5-6(15-4-3-14)1-2-8(7)16-9(11,12)13;/h1-2,5H,3-4,14H2;1H |
InChI Key |
ZUZPXWKAESZHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)OC(F)(F)F.Cl |
Origin of Product |
United States |
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